N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
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Description
N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-[(furan-2-yl)methyl]-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide It’s known that 2-aminothiazole derivatives, which this compound is a part of, have been used in the development of various clinically applied anticancer drugs .
Mode of Action
The specific mode of action of N-[(furan-2-yl)methyl]-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide It’s known that 2-aminothiazole derivatives have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Pathways
The specific biochemical pathways affected by N-[(furan-2-yl)methyl]-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide 2-aminothiazole derivatives have been associated with a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Result of Action
The molecular and cellular effects of N-[(furan-2-yl)methyl]-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide It’s known that 2-aminothiazole derivatives have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Analysis
Biochemical Properties
N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as tyrosine kinases . By binding to the active site of these enzymes, this compound disrupts their normal function, leading to the inhibition of cancer cell growth .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death, by activating specific signaling pathways . Additionally, it can modulate gene expression and alter cellular metabolism, leading to reduced cell viability and proliferation . These effects make this compound a promising candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound has been shown to bind to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the disruption of cell signaling pathways that promote cancer cell survival and proliferation . Additionally, this compound can induce changes in gene expression, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cancer cell growth and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic efficacy with minimal side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites produced are further processed and excreted via the renal and biliary systems . Additionally, this compound can influence metabolic flux and alter the levels of certain metabolites, contributing to its overall biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cancer cells . The presence of specific targeting signals and post-translational modifications may direct this compound to these compartments . Once localized, it can interact with key biomolecules and exert its anticancer effects .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-11-5-7-14(8-6-11)26(22,23)20-17-19-12(2)15(25-17)16(21)18-10-13-4-3-9-24-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQLITXBKGADBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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